molecular formula C7H9N3O4 B1327015 ethyl (4-nitro-1H-pyrazol-3-yl)acetate CAS No. 1171521-77-9

ethyl (4-nitro-1H-pyrazol-3-yl)acetate

Cat. No. B1327015
M. Wt: 199.16 g/mol
InChI Key: PPPBSCSECSYZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (4-nitro-1H-pyrazol-3-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl (4-nitro-1H-pyrazol-3-yl)acetate derivative is of particular interest due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One efficient method for synthesizing functionalized pyrazoles is a catalyst-free one-pot tandem reaction involving ethyl diazoacetate and nitroalkenes, which includes a 1,3-dipolar cycloaddition as the key step, followed by elimination and intramolecular proton transfer to yield multisubstituted pyrazole derivatives with satisfactory yields . Another approach involves the Knoevenagel condensation and cyclization reactions, as demonstrated in the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate . These methods highlight the versatility and adaptability of pyrazole synthesis strategies.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. For instance, the crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single-crystal X-ray diffraction studies, which revealed intermolecular hydrogen bonding and π-π stacking interactions stabilizing the structure . Similarly, the structure of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate was assigned based on elemental analysis, IR, 1H-NMR, and mass spectral data .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, expanding their utility. For example, the nucleophilic addition of acetylacetone and ethyl acetoacetate to 3-nitro-2-trihalomethyl-2H-chromenes resulted in the formation of trisubstituted chromanes, which upon treatment with hydrazine yielded 3-nitro-4-(pyrazol-4-yl)-2-trihalomethylchromanes . These reactions demonstrate the reactivity of pyrazole derivatives towards different nucleophiles and the potential to generate diverse compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate were studied using HPLC, X-ray, FT-IR, NMR, and MS, revealing insights into their solubility, stability, and reactivity . The synthesis and characterization of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate included thermogravimetric analysis and UV-Vis spectroscopy, providing information on the thermal stability and electronic transitions of the compound .

Scientific Research Applications

Synthesis of Novel Compounds

  • Ethyl (4-nitro-1H-pyrazol-3-yl)acetate has been used in the synthesis of new chemical compounds. For instance, it served as a starting material in the synthesis of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives with potential antimicrobial activity (Asif et al., 2021).

Crystal Morphology Studies

  • In the study of crystal morphology, ethyl (4-nitro-1H-pyrazol-3-yl)acetate was used as a solvent for recrystallization of 3,4-Dinitro-1H-pyrazole (DNP), revealing insights into the influence of solvents on crystal shapes and structures (Song et al., 2017).

Catalysts in Chemical Reactions

  • It has been involved in the synthesis of catalysts for chemical reactions. For example, a pyrazolylpyridine-molybdenum oxide composite, which included ethyl (4-nitro-1H-pyrazol-3-yl)acetate, was developed as a heterogeneous catalyst for olefin epoxidation (Figueiredo et al., 2012).

Development of Antimicrobial Agents

  • Research has demonstrated its potential in developing antimicrobial agents. Compounds derived from ethyl (4-nitro-1H-pyrazol-3-yl)acetate exhibited significant antibacterial and antifungal properties against various microbial strains (Banoji et al., 2022).

Material Science Applications

  • It has been utilized in material science, particularly in the growth and characterization of electro-optic materials. One study described the growth of crystals from solutions that included ethyl (4-nitro-1H-pyrazol-3-yl)acetate, focusing on their morphological development and properties (Black et al., 1993).

Safety And Hazards

Ethyl (4-nitro-1H-pyrazol-3-yl)acetate is classified as an irritant . It is intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

ethyl 2-(4-nitro-1H-pyrazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-2-14-7(11)3-5-6(10(12)13)4-8-9-5/h4H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPBSCSECSYZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (4-nitro-1H-pyrazol-3-yl)acetate

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